![molecular formula C7H2F6N2O2 B065991 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 188781-46-6](/img/structure/B65991.png)
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid
Overview
Description
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid is a chemical compound used in diverse scientific research. It is used as a pharmaceutical intermediate . The molecular formula is C7H2F6N2O2 and the molecular weight is 260.09 .
Molecular Structure Analysis
The molecular structure of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid consists of a pyrimidine ring with two trifluoromethyl groups attached at the 2 and 4 positions and a carboxylic acid group attached at the 5 position .Physical And Chemical Properties Analysis
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid is a solid compound . It is slightly soluble in water .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which share a similar structure with our compound, are widely used in the agrochemical industry . They are used to protect crops from pests . Fluazifop-butyl, a derivative of trifluoromethylpyridine, was the first to be introduced to the agrochemical market . Since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have been developed .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .
Intermediate in Drug Synthesis
The compound “2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various drugs.
Antifungal Activities
Compounds similar to “2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid” have shown antifungal activities against several fungi, including Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA . The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .
Future Applications
Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
properties
IUPAC Name |
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6N2O2/c8-6(9,10)3-2(4(16)17)1-14-5(15-3)7(11,12)13/h1H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKDOFTFCXTBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441503 | |
Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
CAS RN |
188781-46-6 | |
Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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